

Application Notes and Protocols for LASSBio-1135 in Chronic Pain Studies

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Compound of Interest

Compound Name: LASSBio-1135

Cat. No.: B1674533

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These application notes provide a comprehensive overview of the utility of **LASSBio-1135**, a novel multi-target compound, in preclinical chronic pain research. **LASSBio-1135** exhibits a dual mechanism of action as a non-competitive Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist and a Tumor Necrosis Factor-alpha (TNF- α) inhibitor, making it a promising therapeutic candidate for both inflammatory and neuropathic pain conditions.^{[1][2][3]}

Introduction

Chronic pain is a debilitating condition with a significant unmet medical need. Current therapeutic strategies often lack efficacy or are associated with dose-limiting side effects. **LASSBio-1135**, an imidazo[1,2-a]pyridine derivative, has emerged as a potential analgesic agent by simultaneously targeting two key pathways implicated in the pathogenesis of chronic pain: the neuronal TRPV1 channel and the pro-inflammatory cytokine TNF- α .^{[1][2][3][4]} This dual-action approach may offer a superior therapeutic window and broader efficacy compared to single-target agents.

Mechanism of Action

LASSBio-1135 exerts its analgesic effects through two primary mechanisms:

- **TRPV1 Antagonism:** **LASSBio-1135** acts as a non-competitive antagonist of the TRPV1 receptor, a key ion channel involved in the detection and transduction of noxious stimuli.^{[1][3]}

By inhibiting TRPV1, **LASSBio-1135** can reduce neuronal hyperexcitability and alleviate pain hypersensitivity.

- **TNF- α Inhibition:** **LASSBio-1135** inhibits the release of TNF- α , a pivotal pro-inflammatory cytokine that plays a crucial role in the initiation and maintenance of both inflammatory and neuropathic pain states.[\[1\]](#)[\[2\]](#)[\[3\]](#) This anti-inflammatory action is mediated, at least in part, by the reduction of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **LASSBio-1135**.

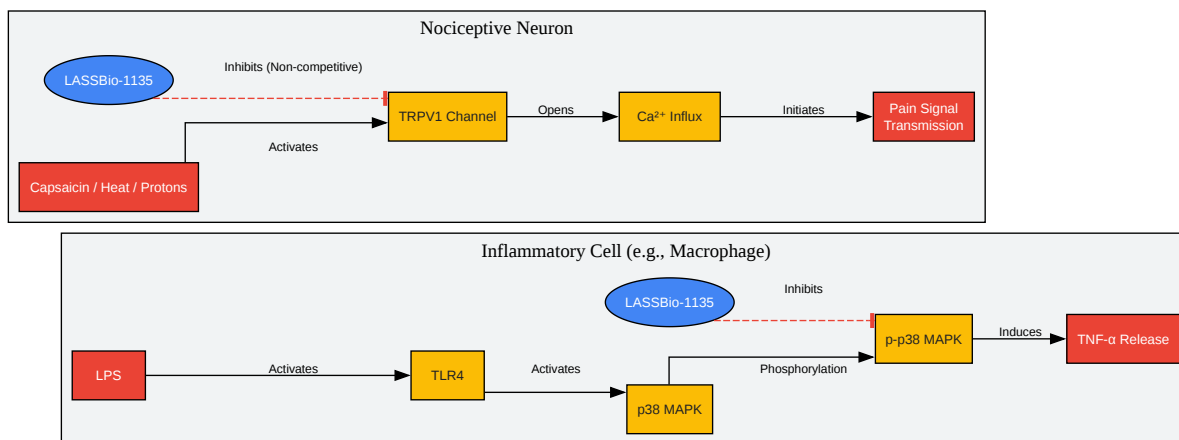
Parameter	Value	Assay System	Reference
TRPV1 Antagonism			
IC ₅₀ (Capsaicin-elicited currents)	580 nM	TRPV1-expressing Xenopus oocytes	[1] [3]
TNF- α Inhibition			
IC ₅₀ (LPS-stimulated TNF- α release)	546 nM	LPS-stimulated murine peritoneal macrophages	[1] [3]
COX-2 Inhibition			
IC ₅₀	18.5 μ M	Human PGHS-2 enzyme activity	

Table 1: In Vitro Potency of **LASSBio-1135**

Pain Model	Species	Route of Administration	Dose (μmol/kg)	Outcome	Reference
Inflammatory Pain					
Carrageenan-induced Thermal Hyperalgesia	Rat	Oral	10	Partial reduction in thermal hyperalgesia at 4 hours	[1][3]
	Rat	Oral	100	Marked reduction in thermal hyperalgesia	[1][3]
Neuropathic Pain					
Partial Sciatic Ligation	Mouse	Oral	100	Reversal of thermal hyperalgesia and mechanical allodynia (days 7-11 post-surgery)	[1][3]

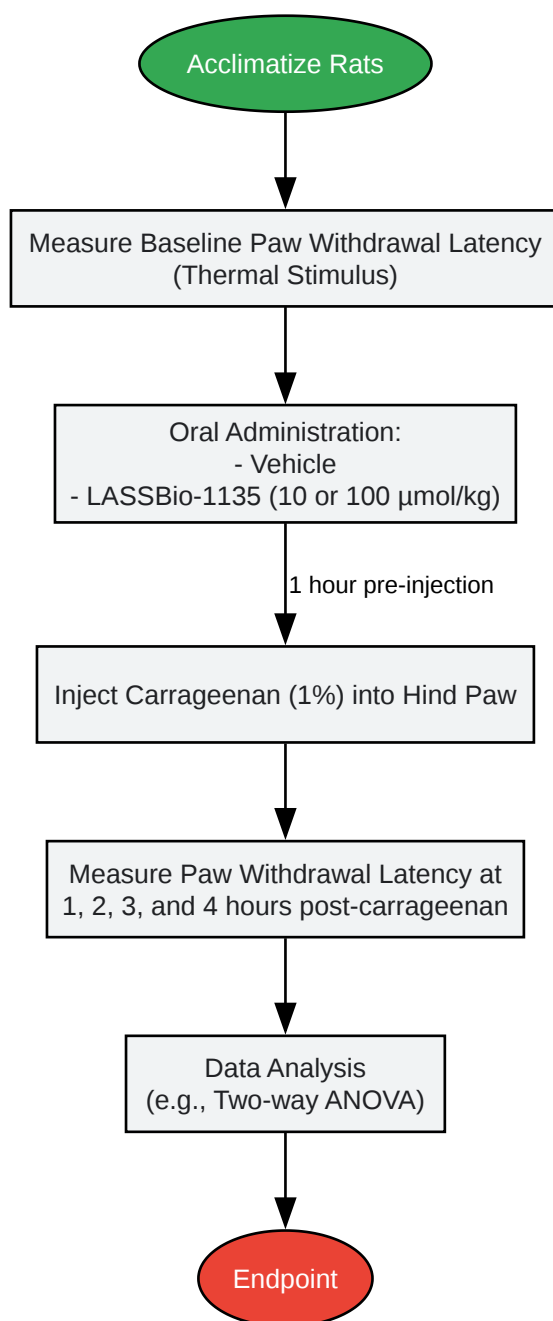
Table 2: In Vivo Efficacy of **LASSBio-1135** in Chronic Pain Models

Signaling Pathways and Experimental Workflows



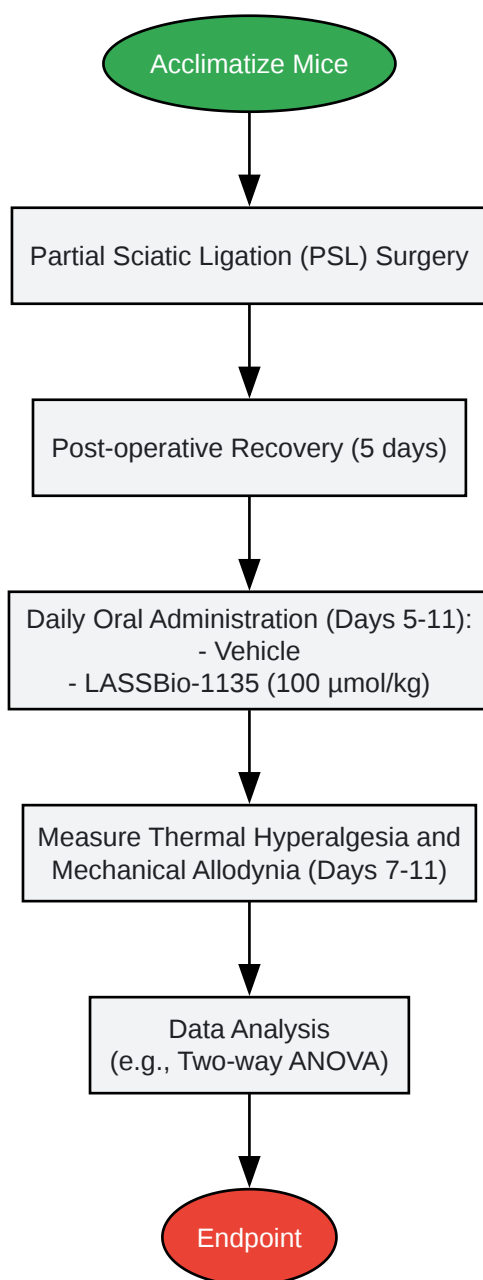
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Caption: Dual mechanism of action of **LASSBio-1135**.



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Caption: Workflow for the carrageenan-induced thermal hyperalgesia model.



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Caption: Workflow for the partial sciatic ligation neuropathic pain model.

Experimental Protocols

In Vitro Protocols

1. Inhibition of TNF- α Release from LPS-Stimulated Macrophages

- Objective: To determine the in vitro potency of **LASSBio-1135** in inhibiting TNF- α production.
- Cell Line: Murine peritoneal macrophages.
- Protocol:
 - Harvest peritoneal macrophages from mice and plate in a 96-well plate.
 - Pre-incubate the cells with varying concentrations of **LASSBio-1135** or vehicle (DMSO) for 1 hour.
 - Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce TNF- α production.
 - Collect the cell culture supernatant.
 - Quantify the concentration of TNF- α in the supernatant using a commercially available ELISA kit.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of **LASSBio-1135**.
- Reference:[1]

2. Electrophysiological Assessment of TRPV1 Antagonism

- Objective: To characterize the inhibitory effect of **LASSBio-1135** on TRPV1 channel activity.
- Expression System: *Xenopus laevis* oocytes expressing rat TRPV1.
- Protocol:
 - Inject cRNA encoding for rat TRPV1 into *Xenopus* oocytes.
 - After 2-4 days of incubation, place the oocyte in a recording chamber.
 - Perform two-electrode voltage-clamp recordings.

- Perfuse the oocyte with a control solution and then with a solution containing a TRPV1 agonist (e.g., 1 μ M capsaicin) to elicit an inward current.
- Co-apply the TRPV1 agonist with varying concentrations of **LASSBio-1135**.
- Measure the peak inward current in the presence and absence of **LASSBio-1135** to determine the percentage of inhibition.
- Calculate the IC₅₀ value from the concentration-response curve.
- Reference:[\[1\]](#)

In Vivo Protocols

1. Carrageenan-Induced Inflammatory Pain Model

- Objective: To evaluate the efficacy of **LASSBio-1135** in a model of acute inflammatory pain.
- Animals: Male Wistar rats (200-250 g).
- Protocol:
 - Acclimatize animals for at least 3 days before the experiment.
 - Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source).
 - Administer **LASSBio-1135** (10 or 100 μ mol/kg) or vehicle orally 1 hour before the inflammatory insult.
 - Induce inflammation by injecting 1% carrageenan in saline into the plantar surface of the right hind paw.
 - Measure the paw withdrawal latency at 1, 2, 3, and 4 hours after the carrageenan injection.
 - A decrease in paw withdrawal latency indicates thermal hyperalgesia.

- Analyze data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).

- Reference:[1]

2. Partial Sciatic Ligation (PSL) Neuropathic Pain Model

- Objective: To assess the efficacy of **LASSBio-1135** in a model of chronic neuropathic pain.
- Animals: Male Swiss mice (25-30 g).
- Protocol:
 - Anesthetize the mice.
 - Expose the sciatic nerve in the mid-thigh level.
 - Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a silk suture.
 - Close the incision in layers.
 - Allow the animals to recover for 5 days.
 - From day 5 to day 11 post-surgery, administer **LASSBio-1135** (100 µmol/kg) or vehicle orally once daily.
 - On days 7, 9, and 11, assess thermal hyperalgesia (as described in the carrageenan model) and mechanical allodynia (using von Frey filaments).
 - An increase in sensitivity to thermal and mechanical stimuli in the ipsilateral paw indicates neuropathic pain.
 - Analyze data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
- Reference:[1]

Conclusion

LASSBio-1135 represents a promising multi-target therapeutic agent for the management of chronic pain. Its ability to concurrently inhibit both neuronal and inflammatory pathways provides a strong rationale for its further development. The protocols and data presented herein serve as a valuable resource for researchers investigating the preclinical pharmacology of **LASSBio-1135** and similar multi-target compounds in the field of pain research. A notable advantage of **LASSBio-1135** is its efficacy in reversing thermal hyperalgesia and mechanical allodynia in a neuropathic pain model without inducing hyperthermia, a common side effect of other TRPV1 antagonists.^{[1][3]}

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References

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